molecular formula C18H16FN3O2 B4484141 2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide

2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide

Cat. No.: B4484141
M. Wt: 325.3 g/mol
InChI Key: PIDDRWVGTVUNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide is a synthetic organic compound that features both fluorophenoxy and imidazole functional groups

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study its interactions with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the fluorophenoxy group: This step often involves nucleophilic aromatic substitution reactions where a fluorophenol reacts with an appropriate electrophile.

    Coupling of the imidazole and fluorophenoxy intermediates: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced at the imidazole ring or other functional groups under appropriate conditions.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce various reduced imidazole derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide
  • 2-(4-bromophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide
  • 2-(4-methylphenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide can significantly alter its chemical properties compared to its analogs. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to certain biological targets, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(4-imidazol-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-15-3-7-17(8-4-15)24-12-18(23)21-11-14-1-5-16(6-2-14)22-10-9-20-13-22/h1-10,13H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDDRWVGTVUNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)F)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-fluorophenoxy)-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.